molecular formula C16H11BrN2 B1513426 5-(4-Bromophenyl)-2,4'-bipyridine CAS No. 859211-25-9

5-(4-Bromophenyl)-2,4'-bipyridine

Cat. No.: B1513426
CAS No.: 859211-25-9
M. Wt: 311.18 g/mol
InChI Key: XYIUUDIYVVYUPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Bromophenyl)-2,4'-bipyridine is a chemical compound characterized by its bromophenyl group attached to a bipyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)-2,4'-bipyridine typically involves the following steps:

  • Bromination: The starting material, 2,4'-bipyridine, undergoes bromination to introduce the bromophenyl group at the 4-position of the phenyl ring.

  • Coupling Reaction: The brominated compound is then subjected to a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki-Miyaura reaction.

  • Purification: The final product is purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Bromophenyl)-2,4'-bipyridine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

  • Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Amines and amides.

  • Substitution Products: Azides, alkyl amines, and other substituted derivatives.

Scientific Research Applications

5-(4-Bromophenyl)-2,4'-bipyridine has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: The compound can be employed in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.

  • Industry: The compound is used in the manufacture of electronic materials and as a precursor for advanced materials.

Mechanism of Action

5-(4-Bromophenyl)-2,4'-bipyridine is similar to other bipyridine derivatives, such as 2,2'-bipyridine and 4,4'-bipyridine. its uniqueness lies in the presence of the bromophenyl group, which imparts distinct chemical and physical properties. These properties make it particularly useful in specific applications where other bipyridine derivatives may not be as effective.

Comparison with Similar Compounds

  • 2,2'-Bipyridine

  • 4,4'-Bipyridine

  • 5-(4-Methylphenyl)-2,4'-bipyridine

  • 5-(4-Methoxyphenyl)-2,4'-bipyridine

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

5-(4-bromophenyl)-2-pyridin-4-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2/c17-15-4-1-12(2-5-15)14-3-6-16(19-11-14)13-7-9-18-10-8-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIUUDIYVVYUPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)C3=CC=NC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857012
Record name 5-(4-Bromophenyl)-2,4'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859211-25-9
Record name 5-(4-Bromophenyl)-2,4'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Bromophenyl)-2,4'-bipyridine
Reactant of Route 2
Reactant of Route 2
5-(4-Bromophenyl)-2,4'-bipyridine
Reactant of Route 3
Reactant of Route 3
5-(4-Bromophenyl)-2,4'-bipyridine
Reactant of Route 4
Reactant of Route 4
5-(4-Bromophenyl)-2,4'-bipyridine
Reactant of Route 5
Reactant of Route 5
5-(4-Bromophenyl)-2,4'-bipyridine
Reactant of Route 6
Reactant of Route 6
5-(4-Bromophenyl)-2,4'-bipyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.